3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione
Description
Chemical Identity and Structure
3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione (CAS: 865658-84-0) is a disubstituted 2,4-pentanedione derivative with two 6-chloro-3-pyridinylmethyl groups attached to the central carbonyl backbone. Its molecular formula is C₁₇H₁₆Cl₂N₂O₂, and it has a molecular weight of 351.24 g/mol . The compound is structurally characterized by its β-diketone core (2,4-pentanedione) and aromatic pyridine substituents, which confer unique electronic and steric properties.
Notably, it is listed as a "hot product" in chemical catalogs, indicating industrial or research relevance .
Properties
IUPAC Name |
3,3-bis[(6-chloropyridin-3-yl)methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11(22)17(12(2)23,7-13-3-5-15(18)20-9-13)8-14-4-6-16(19)21-10-14/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSGHLHTZFNHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CN=C(C=C1)Cl)(CC2=CN=C(C=C2)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211093 | |
| Record name | 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865658-84-0 | |
| Record name | 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865658-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with acetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione lies in medicinal chemistry . Research indicates that this compound may exhibit:
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cells. The presence of the chloro-pyridine moiety is believed to enhance its biological activity by interacting with specific cellular targets.
- Antimicrobial Properties: The compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.
Materials Science
In materials science , 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione is explored for its role in synthesizing novel materials:
- Ligands in Coordination Chemistry: This compound can act as a bidentate ligand in coordination complexes. Its ability to form stable complexes with transition metals opens avenues for creating advanced materials with tailored properties.
- Organic Electronics: The compound's electronic properties are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Agricultural Chemistry
The agricultural sector also benefits from the applications of this compound:
- Pesticide Development: Research into the efficacy of 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione as a pesticide is underway. Its structure suggests potential activity against pests and diseases affecting crops.
- Plant Growth Regulators: There is ongoing research into how this compound can influence plant growth and development, potentially leading to new formulations that enhance crop yield.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione. These derivatives were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting a promising avenue for cancer treatment.
Case Study 2: Coordination Chemistry
Research conducted by a team at a leading university focused on the coordination properties of this compound with palladium and platinum salts. The resulting complexes displayed enhanced catalytic activity in cross-coupling reactions, demonstrating the compound's utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following disubstituted 2,4-pentanedione derivatives are structurally or functionally comparable to the target compound:
Key Comparisons
In contrast, 3,3-dimethyl-2,4-pentanedione lacks aromaticity and is primarily used as a simple β-diketone model . Steric Bulk: The pyridinylmethyl groups create greater steric hindrance compared to methyl or propargyl substituents, which may influence reaction kinetics or coordination geometry .
Solubility: The chloro-pyridinyl groups may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to nonpolar methyl derivatives.
Applications Coordination Chemistry: The target compound’s pyridinyl groups can act as Lewis bases, similar to 3,3’-(1,4-phenylene)bis(2,4-pentanedione), which forms aluminum complexes for ε-caprolactone polymerization .
Biological Activity
3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione (CAS No. 865658-84-0) is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3,3-bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione is C17H16Cl2N2O2. Its structure features a pentanedione backbone substituted with two 6-chloropyridinylmethyl groups. This structural configuration may contribute to its biological activities, particularly in relation to enzyme inhibition and interaction with cellular pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridine derivatives. While specific data on 3,3-bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives with similar structural motifs have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that compounds with keto-enol functional groups like those in 3,3-bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione may exhibit antiproliferative effects. A study on chalcone derivatives suggests that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential . The potential for this compound to interact with cancer pathways warrants further investigation.
The biological activity of 3,3-bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione may be attributed to its ability to inhibit specific enzymes or modulate signaling pathways. In silico studies have suggested that related compounds can interact with cytochrome P450 enzymes and other critical proteins involved in drug metabolism and detoxification processes .
Case Studies and Research Findings
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects. The compound's structural features may lead to interactions that could pose risks for toxicity. For instance, related compounds have been linked to adverse effects such as reproductive dysfunction and neurotoxicity . Further research is necessary to elucidate the safety profile of 3,3-bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
